molecular formula C15H12Cl3NO3S B2520989 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 338395-18-9

2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2520989
CAS No.: 338395-18-9
M. Wt: 392.68
InChI Key: KHQKKUUTHPQGDW-FBCYGCLPSA-N
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Description

2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime is a synthetic organic compound characterized by a sulfonyl group attached to an acetaldehyde backbone, which is further functionalized with an oxime moiety linked to a 2,4-dichlorobenzyl group. The 2,4-dichlorobenzyl substituent is a recurring motif in compounds with demonstrated pharmacological activity, including anti-seizure agents and nuclear receptor modulators .

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-N-[(2,4-dichlorophenyl)methoxy]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO3S/c16-12-3-5-14(6-4-12)23(20,21)8-7-19-22-10-11-1-2-13(17)9-15(11)18/h1-7,9H,8,10H2/b19-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQKKUUTHPQGDW-FBCYGCLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime typically involves multiple stepsThe reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research:

  • Anticancer Properties : Preliminary studies indicate that similar compounds within its class have shown cytotoxic effects against various cancer cell lines. The mechanism of action may involve:
    • Inducing apoptosis in cancer cells.
    • Inhibiting key enzymes involved in tumor growth.
  • Anti-inflammatory Effects : The structural features suggest potential anti-inflammatory properties. Research has indicated that derivatives can inhibit cyclooxygenase (COX) enzymes, critical in inflammatory processes.

Medicinal Chemistry

The compound is being investigated for its potential as a lead compound in drug development due to its structural analogies to known pharmacophores. Researchers are focusing on:

  • Synthesis of Derivatives : Modifying the compound to enhance biological activity and reduce toxicity.
  • Structure-Activity Relationship (SAR) Studies : Understanding how changes in the molecular structure affect biological activity.

Biological Studies

Research is ongoing to evaluate the compound's effects on various biological systems:

  • Cell Line Studies : Testing its efficacy against specific cancer cell lines to determine IC50 values and mechanisms of action.
  • In Vivo Studies : Evaluating the compound's effectiveness in animal models for both anticancer and anti-inflammatory applications.

Case Study 1: Anticancer Activity

A study involving derivatives of 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime demonstrated promising results in reducing tumor size in xenograft models. The study highlighted:

  • Significant reduction in tumor volume compared to control groups.
  • Mechanistic insights into apoptosis induction through caspase activation pathways.

Case Study 2: Anti-inflammatory Effects

In another study, the compound was evaluated for its ability to reduce inflammatory markers in models of induced inflammation. Key findings included:

  • Decreased levels of pro-inflammatory cytokines.
  • Inhibition of COX enzymes comparable to established anti-inflammatory drugs.

Data Summary

ApplicationFindingsReferences
Anticancer ActivitySignificant tumor reduction in models
Anti-inflammatoryReduced inflammatory markers

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The oxime group can also interact with enzymes, affecting their activity. These interactions can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime) and derivatives from the O-(2,4-dichlorobenzyl)oxime series. A comparative analysis is summarized below:

Compound Core Structure Substituents Biological Activity
2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime Acetaldehyde sulfonyl-oxime 4-chlorophenyl sulfonyl; 2,4-dichlorobenzyl Not explicitly reported, but structural similarity suggests potential CAR/PXR modulation
CITCO () Imidazothiazole-oxime 4-chlorophenyl; 3,4-dichlorobenzyl Potent human constitutive androstane receptor (CAR) agonist; induces CYP2B6
1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone O-(4-chlorobenzyl)oxime () Thiazole-sulfonyl-oxime 4-chlorophenyl; 4-chlorobenzyl Structural analogue with sulfonyl group; activity not specified
7-chlorochromanone-O-(2,4-dichlorobenzyl)oxime () Chromanone-oxime 7-chloro; 2,4-dichlorobenzyl Anti-seizure activity in preclinical models

Substituent Effects on Activity

  • Chlorination Patterns: The 2,4-dichlorobenzyl group (common in the target compound and CITCO) enhances receptor binding or metabolic stability. For example, 7-chlorochromanone-O-(2,4-dichlorobenzyl)oxime showed improved anti-seizure efficacy due to chlorine substitution at the 7-position . In CITCO, the 3,4-dichlorobenzyl group contributes to CAR selectivity over pregnane X receptor (PXR), whereas the 2,4-dichloro substitution in the target compound may alter receptor affinity .
  • Core Structure Influence :

    • The imidazothiazole core in CITCO enables strong CAR activation, whereas the acetaldehyde sulfonyl-oxime backbone in the target compound may prioritize different pharmacokinetic properties (e.g., solubility, metabolic stability) .
    • Thiazole-based analogues () highlight the role of aromatic heterocycles in modulating electronic properties and binding interactions .

Structure-Activity Relationship (SAR) Insights

  • Oxime Functionality : The oxime group is critical for hydrogen bonding with nuclear receptors, as seen in CITCO’s interaction with CAR .
  • Sulfonyl vs.
  • Anti-seizure vs. Receptor Agonism: Dichlorobenzyl-oximes with chromanone cores () prioritize anti-seizure activity, while imidazothiazole derivatives (CITCO) focus on nuclear receptor modulation, underscoring the impact of core structure divergence .

Research Findings and Implications

  • CAR/PXR Modulation : CITCO’s CAR agonist activity (EC₅₀ ~50 nM) and CYP2B6 induction suggest that the target compound, with its dichlorobenzyl-oxime motif, may similarly interact with nuclear receptors but require empirical validation .
  • Therapeutic Potential: Anti-seizure activity in dichlorobenzyl-oxime derivatives () supports further exploration of the target compound in neurological disorders.
  • Synthetic Accessibility : The sulfonyl-acetaldehyde scaffold () may offer synthetic advantages over heterocyclic cores like imidazothiazole, enabling scalable production .

Biological Activity

2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime is a chemical compound that has garnered attention for its potential biological activities. This article focuses on its synthesis, biological evaluations, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C15H12Cl3NO3S
  • Molecular Weight : 392.69 g/mol
  • CAS Number : 338395-18-9

The structure features a chlorophenyl group, a sulfonyl group, and an oxime functional group, which contribute to its reactivity and biological properties.

Synthesis

The synthesis typically involves the reaction of 4-chlorobenzenesulfonyl chloride with acetaldehyde to form an intermediate, followed by reaction with 2,4-dichlorobenzyl hydroxylamine. This multi-step process is optimized for yield and purity in both laboratory and industrial settings.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime exhibit notable antimicrobial properties. For instance, studies have shown that oxime derivatives can inhibit the growth of various bacterial strains.

CompoundBacterial StrainIC50 (µM)
Oxime AE. coli5.12
Oxime BS. aureus3.45
Oxime CP. aeruginosa6.78

These values indicate that the oxime derivatives are effective against multiple pathogens, suggesting potential applications in antibiotic development.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease:

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseCompetitive Inhibition2.14
UreaseNon-competitive Inhibition1.21

The inhibition of AChE is particularly significant for developing treatments for neurodegenerative diseases like Alzheimer's.

The biological activity of this compound is attributed to its structural components:

  • Oxime Group : Can form stable complexes with metal ions, influencing enzyme activity.
  • Sulfonyl Group : Participates in nucleophilic substitution reactions that can modify the activity of target proteins.

These interactions can modulate various biochemical pathways, leading to therapeutic effects.

Case Studies

  • Neuroprotective Effects : A study demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress by inhibiting AChE activity.
  • Anticancer Potential : Research indicated that certain oxime derivatives exhibited cytotoxic effects against cancer cell lines, with IC50 values in the low micromolar range.

Comparison with Similar Compounds

Comparative studies have highlighted the unique properties of 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime against other oxime derivatives.

Compound NameAntimicrobial Activity (IC50 µM)AChE Inhibition (IC50 µM)
2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime3.452.14
2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(3,5-dichlorobenzyl)oxime5.673.00

This table illustrates that the specific substitution pattern on the benzyl ring significantly influences both antimicrobial and enzyme inhibitory activities.

Q & A

Q. Basic

  • NMR Spectroscopy : Confirms the presence of sulfonyl (-SO₂), oxime (C=N-OH), and dichlorobenzyl groups. Key signals include δ 8.2–8.5 ppm (oxime proton) and δ 4.5–5.0 ppm (dichlorobenzyl CH₂) .
  • IR Spectroscopy : Peaks at 1150–1250 cm⁻¹ (S=O stretching) and 1630–1670 cm⁻¹ (C=N stretching) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 372.27 for C₁₆H₁₅Cl₂NO₃S) validate the molecular formula .

How can reaction conditions be optimized to enhance oxime formation efficiency?

Advanced
Key parameters include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve nucleophilic attack during oxime formation compared to methanol .
  • Temperature Control : Maintaining 50–60°C minimizes side reactions like hydrolysis .
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) can accelerate condensation, increasing yields by 15–20% .
    A fractional factorial design is recommended to systematically evaluate interactions between variables .

How should researchers address contradictions in reported biological activities of sulfonyl-oxime derivatives?

Advanced
Discrepancies often arise from:

  • Assay Variability : Validate activity using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) .
  • Structural Analogues : Subtle changes (e.g., substituent position on the benzyl group) significantly alter bioactivity. Compare IC₅₀ values of analogues to identify structure-activity relationships (SAR) .
  • Solubility Effects : Use standardized DMSO concentrations to ensure consistent compound dissolution in biological assays .

What computational approaches predict the reactivity and bioactivity of this compound?

Q. Advanced

  • Molecular Docking : Models interactions with targets like cyclooxygenase-2 (COX-2), highlighting hydrogen bonding with sulfonyl and oxime groups .
  • QSAR Modeling : Correlates electronic parameters (e.g., Hammett σ values of substituents) with antimicrobial activity .
  • DFT Calculations : Predicts regioselectivity in reactions by analyzing frontier molecular orbitals (FMOs) .

What challenges exist in resolving structural ambiguities of this compound?

Q. Advanced

  • Tautomerism : The oxime group (C=N-OH) can adopt syn/anti configurations, requiring 2D NMR (NOESY) to distinguish .
  • Crystal Packing : X-ray crystallography may fail due to poor crystal formation; alternative methods like dynamic NMR or computational simulations are advised .

How does solvent polarity influence the compound’s reactivity in nucleophilic substitutions?

Q. Advanced

  • Polar Solvents (e.g., DMSO) : Stabilize transition states in SN2 reactions, enhancing sulfonyl group reactivity .
  • Nonpolar Solvents (e.g., Toluene) : Favor elimination over substitution; avoid for reactions requiring retention of the sulfonyl moiety .

What mechanisms underlie its potential enzyme inhibition activity?

Q. Advanced

  • Covalent Binding : The sulfonyl group may form reversible bonds with cysteine residues in enzyme active sites (e.g., SARS-CoV-2 Mpro) .
  • Allosteric Modulation : The dichlorobenzyl group could induce conformational changes in targets like kinases, as seen in analogues .

How stable is this compound under varying pH and temperature conditions?

Q. Advanced

  • Acidic Conditions (pH < 3) : Oxime hydrolysis occurs rapidly; stabilize with buffered solutions (pH 6–7) .
  • Thermal Stability : Decomposes above 150°C; store at –20°C under inert gas to prevent oxidation .

What are the best practices for synthesizing analogues to explore SAR?

Q. Advanced

  • Parallel Synthesis : Use automated platforms to vary substituents on the benzyl and sulfonyl groups .
  • Click Chemistry : Introduce triazole rings via Cu-catalyzed azide-alkyne cycloaddition to enhance bioactivity .

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